REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[N:12]=[C:11]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[CH:10]=[C:9](Cl)[N:8]=2)[CH2:3][CH2:2]1.[F:20][C:21]([F:39])([F:38])[C:22]1[C:27](B2OC(C)(C)C(C)(C)O2)=[CH:26][N:25]=[C:24]([NH2:37])[CH:23]=1>COCCOC.C([O-])([O-])=O.[Na+].[Na+].CCOC(C)=O.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[F:39][C:21]([F:20])([F:38])[C:22]1[C:27]([C:9]2[CH:10]=[C:11]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)[N:12]=[C:7]([N:4]3[CH2:5][CH2:6][O:1][CH2:2][CH2:3]3)[N:8]=2)=[CH:26][N:25]=[C:24]([NH2:37])[CH:23]=1 |f:3.4.5,7.8.9.10|
|
Name
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|
Quantity
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4.1 g
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Type
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reactant
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Smiles
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O1CCN(CC1)C1=NC(=CC(=N1)N1CCOCC1)Cl
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Name
|
|
Quantity
|
16.5 g
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Type
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reactant
|
Smiles
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FC(C1=CC(=NC=C1B1OC(C(O1)(C)C)(C)C)N)(F)F
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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COCCOC
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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292 mg
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Type
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catalyst
|
Smiles
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[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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the high pressure glass vessel containing the mixture
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Type
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CUSTOM
|
Details
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was sealed
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Type
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TEMPERATURE
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Details
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cooled
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Type
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WASH
|
Details
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The organic solution was washed with 300 mL of a mixture of water
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Type
|
DRY_WITH_MATERIAL
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Details
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Na2CO3(sat.):NH4OH(conc.)=5:4:1, then NH4Cl(sat.), and brine (2×), dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
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Details
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concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by SiO2 chromatography (50-90% EtOAc/hexanes with 0.1% TEA)
|
Type
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CUSTOM
|
Details
|
resulting in 5.62 g (95%) of 4-(trifluoromethyl)-5-(2,6-dimorpholinopyrimidin-4-yl)pyridin-2-amine as an off-white solid
|
Name
|
|
Type
|
|
Smiles
|
FC(C1=CC(=NC=C1C1=NC(=NC(=C1)N1CCOCC1)N1CCOCC1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |